molecular formula C18H21BrN2O3 B4131488 N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine

Cat. No.: B4131488
M. Wt: 393.3 g/mol
InChI Key: HOAZZUZMYJWWAW-UHFFFAOYSA-N
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Description

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine is an organic compound with the molecular formula C18H21BrN2O3. This compound features a benzene ring substituted with bromine, nitro, and ethylamine groups, making it a polysubstituted aromatic compound. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-3-20(4-2)12-15-11-16(19)7-10-18(15)24-13-14-5-8-17(9-6-14)21(22)23/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAZZUZMYJWWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine typically involves multiple steps:

    Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Ether Formation: The benzyl group is introduced through a nucleophilic substitution reaction where the benzyl halide reacts with a phenol derivative.

    Amine Introduction: The ethylamine group is introduced through a nucleophilic substitution reaction with an appropriate amine source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd or SnCl2/HCl

    Substitution: NaOH or ROH

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-bromo-2-[(4-methylbenzyl)oxy]benzyl}-N-ethylethanamine
  • N-{5-chloro-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine
  • N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-methylethanamine

Uniqueness

N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine is unique due to the specific combination of bromine, nitro, and ethylamine groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine

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